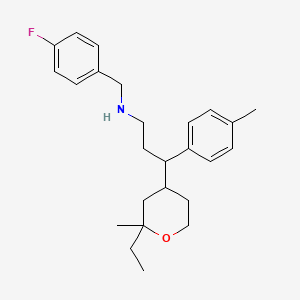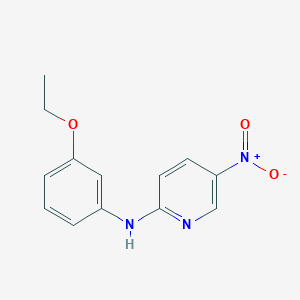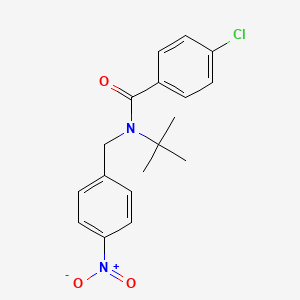
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone, also known as SU1498, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. SU1498 is a tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling pathways.
作用機序
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone selectively inhibits the tyrosine kinase activity of VEGFR and PDGFR by binding to the ATP-binding site of these receptors. This leads to the inhibition of downstream signaling pathways involved in angiogenesis and tumor growth. This compound has also been shown to inhibit the phosphorylation of other tyrosine kinases, such as c-Src and focal adhesion kinase (FAK), which are involved in cell migration and invasion.
Biochemical and Physiological Effects:
This compound has been shown to inhibit tumor growth and angiogenesis in various cancer models, including breast cancer, lung cancer, and glioma. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in tumor metastasis.
実験室実験の利点と制限
One of the advantages of 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone is its selectivity for VEGFR and PDGFR, which reduces the potential for off-target effects. This compound is also available in high purity, making it suitable for use in various research applications. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone. One direction is to investigate the potential of this compound as a combination therapy with other targeted therapies or immunotherapies. Another direction is to explore the role of this compound in non-cancer diseases, such as ocular neovascularization and diabetic retinopathy. Additionally, further optimization of the synthesis of this compound may lead to the development of analogs with improved solubility and pharmacokinetics.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that selectively targets the VEGFR and PDGFR signaling pathways. This compound has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. Further research is needed to fully understand the potential of this compound and to optimize its use in clinical settings.
合成法
The synthesis of 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone involves the reaction of 3-hydroxy-2-phenyl-1-isoindolinone with 4-chlorobenzaldehyde in the presence of a base. The reaction yields this compound as a white crystalline solid in high purity. The synthesis of this compound has been optimized to produce the compound in large quantities for research purposes.
科学的研究の応用
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-1-isoindolinone has been extensively studied for its potential therapeutic applications in cancer treatment. The overexpression of VEGFR and PDGFR has been linked to tumor angiogenesis, proliferation, and metastasis. This compound inhibits the activation of these receptors, leading to the inhibition of tumor growth and angiogenesis. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
特性
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-2-phenylisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-15-12-10-14(11-13-15)20(24)18-9-5-4-8-17(18)19(23)22(20)16-6-2-1-3-7-16/h1-13,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEHLEAKWRKJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)

![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)

![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)
![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)

![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)